molecular formula C10H20N2NiS4 B8047701 Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate

Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate

Cat. No.: B8047701
M. Wt: 355.2 g/mol
InChI Key: UWCFKGUCWXMWKN-UHFFFAOYSA-L
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Description

Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate is a coordination compound featuring nickel at its core, coordinated with two tert-butylcarbamothioyl groups and one water molecule. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate typically involves the reaction of nickel salts with tert-butylcarbamothioyl sulfide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:

    Preparation of Ligands: The tert-butylcarbamothioyl sulfide ligands are synthesized by reacting tert-butyl isocyanate with hydrogen sulfide.

    Coordination with Nickel: The ligands are then reacted with a nickel salt, such as nickel chloride or nickel acetate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination process.

    Crystallization: The product is isolated by crystallization, often by slowly evaporating the solvent or by cooling the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel oxides and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of nickel or to elemental nickel.

    Substitution: The tert-butylcarbamothioyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while reduction can produce elemental nickel.

Scientific Research Applications

Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate has several applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.

    Material Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or as a tool in biochemical assays.

    Environmental Chemistry: It is explored for its ability to catalyze the degradation of environmental pollutants.

Mechanism of Action

The mechanism by which Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate exerts its effects involves the coordination of the nickel center with various substrates. The nickel atom can facilitate electron transfer processes, making it an effective catalyst. The tert-butylcarbamothioyl ligands stabilize the nickel center and modulate its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bis[(N,N′-di-tert-butylacetamidinato)nickel(II)]: Another nickel coordination compound with similar ligands.

    Nickel(II) acetylacetonate: A widely used nickel complex in catalysis and material science.

    Nickel(II) chloride: A simpler nickel salt used in various chemical reactions.

Uniqueness

Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and in the formation of specialized materials.

Properties

IUPAC Name

N-tert-butylcarbamodithioate;nickel(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NS2.Ni/c2*1-5(2,3)6-4(7)8;/h2*1-3H3,(H2,6,7,8);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCFKGUCWXMWKN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)[S-].CC(C)(C)NC(=S)[S-].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2NiS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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